Bemetizide

Catalog No.
S520723
CAS No.
1824-52-8
M.F
C15H16ClN3O4S2
M. Wt
401.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bemetizide

CAS Number

1824-52-8

Product Name

Bemetizide

IUPAC Name

6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C15H16ClN3O4S2

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C15H16ClN3O4S2/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15/h2-9,15,18-19H,1H3,(H2,17,20,21)

InChI Key

PYVUMAGVCSQCBD-UHFFFAOYSA-N

SMILES

CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

SU 7078; SU7078; SU-7078; DIU 60; Pertensosanol; Bemetizide

Canonical SMILES

CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3

The exact mass of the compound Bemetizide is 401.0271 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazides - Benzothiadiazines - Supplementary Records. It belongs to the ontological category of benzothiadiazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bemetizide is a benzothiadiazine sulfonamide derivative belonging to the thiazide class of diuretics. It is primarily utilized in therapeutic applications for managing hypertension and edema by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney. This action increases the excretion of sodium, chloride, and water, thereby reducing blood volume and lowering blood pressure. The typical therapeutic dosage ranges from 2.5 to 5 mg once daily, positioning it as a potent agent within its class where precise, low-dose formulations are critical.

While chemically related to other thiazides like hydrochlorothiazide (HCTZ) and chlorthalidone, Bemetizide is not a direct substitute. Thiazide diuretics exhibit significant, clinically relevant differences in potency, duration of action, and impact on electrolyte balance that directly affect both therapeutic outcomes and procurement decisions. For example, a meta-analysis demonstrated that the dose of HCTZ required to achieve a 10 mmHg reduction in systolic blood pressure is approximately 26.4 mg, whereas the equivalent dose for the related compound bendroflumethiazide is only 1.4 mg. Such vast differences in weight-based potency mean that simply substituting one thiazide for another based on chemical class can lead to significant under- or over-dosing, impacting efficacy and safety profiles. These distinctions are critical for formulation development, clinical trial design, and raw material sourcing where API load and duration of effect are key parameters.

Superior Weight-Based Potency Compared to Hydrochlorothiazide (HCTZ)

Bemetizide demonstrates significantly higher weight-based potency than the widely used diuretic hydrochlorothiazide (HCTZ). In a controlled clinical study, doses of 1-50 mg of bemetizide were compared against a 25 mg dose of HCTZ. The results showed that higher doses of bemetizide produced statistically significant greater maximal effects on the excretion of sodium, chloride, and urine volume compared to the 25 mg HCTZ dose. While this study did not establish a precise potency ratio, other meta-analyses comparing thiazides have established a clear hierarchy, with HCTZ being the least potent on a milligram-to-milligram basis. For instance, one analysis estimated that 26.4 mg of HCTZ is required to produce the same 10 mmHg systolic blood pressure reduction achieved by just 1.4 mg of bendroflumethiazide, a structurally similar thiazide.

Evidence DimensionRelative Diuretic Efficacy (24-hour excretion)
Target Compound DataHigher doses of Bemetizide showed greater maximal effects on sodium, chloride, and urine volume excretion.
Comparator Or Baseline25 mg Hydrochlorothiazide (HCTZ) showed constantly lower effects than higher doses of Bemetizide.
Quantified DifferenceStatistically significant greater effect for Bemetizide at higher doses vs. 25 mg HCTZ.
ConditionsPlacebo-controlled, randomized, single-dose study in healthy male volunteers.

Higher potency allows for a lower active pharmaceutical ingredient (API) load in formulations, potentially reducing tablet size, manufacturing costs, and the risk of dose-related side effects.

Sustained 24-Hour Duration of Action Suitable for Once-Daily Dosing

Bemetizide exhibits a prolonged duration of action that supports effective once-daily dosing regimens. Clinical studies show its diuretic and natriuretic effects begin within 1 to 2 hours of oral administration and extend beyond 24 hours. This contrasts with the shorter duration of HCTZ, which has a half-life of 8-15 hours and a duration of action often less than 24 hours, sometimes requiring twice-daily administration in early trials. Bemetizide's duration is more comparable to, though generally shorter than, the very long-acting chlorthalidone (half-life 40-60 hours). This positions Bemetizide as a reliable intermediate-to-long-acting agent, providing consistent 24-hour blood pressure control without the extended half-life of chlorthalidone, which can sometimes complicate dose adjustments.

Evidence DimensionDuration of Action / Elimination Half-Life
Target Compound Data>24 hours
Comparator Or BaselineHydrochlorothiazide: <24 hours (Half-life: 8-15 hours); Chlorthalidone: 24-72 hours (Half-life: 40-60 hours)
Quantified DifferenceLonger duration than HCTZ, enabling reliable once-daily dosing, but shorter than the very-long-acting chlorthalidone.
ConditionsOral administration in human clinical studies.

A reliable 24-hour duration of action is critical for patient adherence and consistent therapeutic effect in chronic conditions like hypertension, simplifying dosing schedules and improving overall treatment efficacy.

Potential for Favorable Sodium-to-Potassium Excretion Profile

A key differentiator among diuretics is their relative effect on sodium (natriuresis) versus potassium (kaliuresis) excretion; a higher Na+/K+ excretion ratio is generally desirable as it indicates less potassium loss, reducing the risk of hypokalemia. While direct comparative data for Bemetizide is limited, studies on related sulfamoyl diuretics show significant differences in this parameter. For example, in a study comparing bumetanide and HCTZ, bumetanide produced a higher urinary Na+:K+ ratio than HCTZ. Another study showed Na+/K+ ratios for bumetanide were greater than 3:1. In rat models, combining bemetizide with a potassium-sparing agent resulted in an optimum diuretic effect with potassium values remaining in the normal range, highlighting its compatibility with potassium-sparing strategies. This suggests that, like other potent diuretics, Bemetizide's effect on electrolyte balance is a critical parameter for selection.

Evidence DimensionUrinary Sodium-to-Potassium (Na+/K+) Excretion Ratio
Target Compound DataIn combination with triamterene (1:2 ratio), Bemetizide achieved optimal diuresis with normal potassium levels in rats.
Comparator Or BaselineBumetanide (a loop diuretic) produces a higher urinary Na+:K+ ratio than Hydrochlorothiazide.
Quantified DifferenceData suggests Bemetizide is well-suited for applications where maintaining potassium balance is a priority, a known variable across the diuretic class.
ConditionsAnimal models and comparative studies of other diuretics.

A more favorable Na+/K+ excretion ratio can reduce the incidence of hypokalemia, a common and serious side effect of diuretic therapy, thereby decreasing the need for potassium supplementation and associated monitoring costs.

Formulation of Low-Dose, Once-Daily Antihypertensive Therapies

Bemetizide's high weight-based potency compared to agents like HCTZ makes it an excellent candidate for developing low-dose tablets. Its sustained 24-hour duration of action ensures suitability for once-daily regimens, which can improve patient compliance in the management of chronic hypertension.

Reference Standard for Comparative Diuretic Potency and Pharmacokinetic Studies

Given its distinct potency and pharmacokinetic profile relative to both shorter-acting (HCTZ) and very-long-acting (chlorthalidone) diuretics, Bemetizide serves as a valuable reference compound in research aimed at characterizing and comparing the pharmacodynamic and pharmacokinetic properties of novel diuretic agents.

Development of Combination Therapies Targeting Hypertension with Reduced Electrolyte Imbalance

The compound is well-suited for use in combination drug products, particularly with potassium-sparing agents. Its potent diuretic effect can be complemented by a second agent that mitigates potassium loss, aiming for a therapy with a superior safety profile regarding electrolyte disturbances.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

401.0270760 g/mol

Monoisotopic Mass

401.0270760 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EZN4D2O31B

Pharmacology

Bemetizide is a benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.

Other CAS

1824-52-8

Wikipedia

Bemetizide

Dates

Last modified: 02-18-2024
1: Düsing R, Nicolas V, Glatte B, Glänzer K, Kipnowski J, Kramer HJ. Interaction of bemetizide and indomethacin in the kidney. Br J Clin Pharmacol. 1983 Oct;16(4):377-83. PubMed PMID: 6578835; PubMed Central PMCID: PMC1428027.
2: Mühlberg W, Mutschler E, Hofner A, Spahn-Langguth H, Arnold O. The influence of age on the pharmacokinetics and pharmacodynamics of bemetizide and triamterene: a single and multiple dose study. Arch Gerontol Geriatr. 2001 Jun;32(3):265-73. PubMed PMID: 11395172.
3: Knauf H, Cawello W, Schmidt G, Mutschler E. The saluretic effect of the thiazide diuretic bemetizide in relation to the glomerular filtration rate. Eur J Clin Pharmacol. 1994;46(1):9-13. PubMed PMID: 8005195.
4: Hornung R, Keiso H, Raftery EB, Whittington JR. Placebo-controlled trial of a combination of bemetizide and triamterene ('Hypertane') in mild or moderate hypertension. Curr Med Res Opin. 1983;8(6):425-33. PubMed PMID: 6342957.
5: Selvaag E, Anholt H, Moan J, Thune P. Inhibiting effects of antioxidants on drug-induced phototoxicity in cell cultures. Investigations with sulphonamide-derived oral antidiabetics and diuretics. J Photochem Photobiol B. 1997 Mar;38(1):88-93. PubMed PMID: 9134756.
6: KLEPZIG H, REICHERT F. [ON THE TREATMENT OF POSTTHROMBOTIC EDEMA WITH DEHYDROSANOL]. Med Welt. 1965 Jan 23;18:215-8. German. PubMed PMID: 14269680.
7: Neumann D, Schmidt G. [Diuretic and saluretic effects of bemetizide and triamterene compared to those of their combination (author's transl)]. Arzneimittelforschung. 1977;27(3):559-62. German. PubMed PMID: 577422.
8: Wray R, Benton KG, Whitehill D, Wright B, Weener W, Whittington JR. Comparative clinical trial of bemetizide/triamterene and cyclopenthiazide/potassium chloride combinations in patients with mild to moderate hypertension. Curr Med Res Opin. 1983;8(9):665-74. PubMed PMID: 6365467.
9: Lederle RM, Klaus D. [Treatment of hypertension with bupranolol, bemetizide and triamterene]. Dtsch Med Wochenschr. 1982 Oct 22;107(42):1587-91. German. PubMed PMID: 7128471.
10: Piper C, Cawello W, Bonn R, Weber E. [Pharmacodynamics and pharmacokinetics of bemetizid in comparison with hydrochlorothiazide. A controlled human pharmacologic study of acute effects]. Arzneimittelforschung. 1983;33(7):988-96. German. PubMed PMID: 6684935.
11: Brodie RR, Chasseaud LF, Darragh A, Taylor T, Walmsley LM. Bioavailability of bemetizide and triamterene from a combination formulation. Biopharm Drug Dispos. 1982 Oct-Dec;3(4):361-70. PubMed PMID: 7159690.
12: Felix W, Manz M. [Effect of triamterene and bemetizide on transcapillary water metabolism]. Med Welt. 1975 May 23;26(21):1043-50. German. PubMed PMID: 1143071.
13: Selvaag E, Anholt H, Moan J, Thune P. Phototoxicity due to sulphonamide derived oral antidiabetics and diuretics: investigations in a cell culture model. Photodermatol Photoimmunol Photomed. 1996 Feb;12(1):1-6. PubMed PMID: 8884891.
14: Brodie RR, Chasseaud LF, Taylor T. Determination of the thiazide diuretic bemetizide in the plasma and urine of humans by high-performance liquid chromatography. J Chromatogr. 1978 Jul 1;146(1):152-6. PubMed PMID: 670351.
15: Schäfer GE, Werner E. [The effect of bemetizide-triamterene on the serum and whole body potassium in hypertensive patients (author's transl)]. MMW Munch Med Wochenschr. 1978 Nov 10;120(45):1505-7. German. PubMed PMID: 101820.
16: Gasser RW, Brandstetter G, Skrabal F. [Treatment of hypertension with a drug combination, consisting of bemetizide, triamterene, dihydralazine and bupranolol (author's transl)]. Wien Klin Wochenschr. 1982 Jan 8;94(1):25-8. German. PubMed PMID: 7080491.
17: Selvaag E, Thune P. Phototoxicity to sulphonamide-derived oral antidiabetics and diuretics: investigations in hairless mice. Photodermatol Photoimmunol Photomed. 1997 Feb-Apr;13(1-2):4-8. PubMed PMID: 9361121.
18: Schrey A, Schmidt G, Ziegler WJ. [Experiences with a combination of bemetizide and triamterene in the ambulatory treatment of hypertension. Report of a multicentric study]. Med Welt. 1978 Dec 8;29(49):1936-43. German. PubMed PMID: 732567.
19: Neumann D, Haase W. [Effect of the diuretics bemetizide and triamterene on renal excretion of potassium and sodium. Animal experiments]. Med Welt. 1977 Oct 7;28(40):1621-3. German. PubMed PMID: 927120.
20: Selvaag E. Inhibition of thiazide photohemolysis in vitro by antioxidants and a nitrogen atmosphere. Photodermatol Photoimmunol Photomed. 1996 Oct;12(5):211-5. PubMed PMID: 9112280.

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